(5-Formyl-2-methoxyphenyl) 4-fluorobenzoate
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Overview
Description
(5-Formyl-2-methoxyphenyl) 4-fluorobenzoate: is an organic compound that features both aldehyde and ester functional groups It is characterized by the presence of a formyl group attached to a methoxyphenyl ring and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-2-methoxyphenyl) 4-fluorobenzoate typically involves the esterification of 5-formyl-2-methoxyphenol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of packed-bed reactors and optimization of reaction parameters such as temperature, solvent flow rate, and catalyst loading can significantly improve the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in (5-Formyl-2-methoxyphenyl) 4-fluorobenzoate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: 5-Carboxy-2-methoxyphenyl 4-fluorobenzoate.
Reduction: 5-(Hydroxymethyl)-2-methoxyphenyl 4-fluorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Formyl-2-methoxyphenyl) 4-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehydes and esters. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5-Formyl-2-methoxyphenyl) 4-fluorobenzoate involves its interaction with various molecular targets depending on its application. In chemical reactions, the aldehyde group can act as an electrophile, while the ester group can undergo hydrolysis under acidic or basic conditions. In biological systems, the compound may interact with enzymes that recognize aldehyde or ester functionalities, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Methyl 4-fluorobenzoate: Similar ester functionality but lacks the formyl and methoxy groups.
Ethyl 4-fluorobenzoate: Similar to methyl 4-fluorobenzoate but with an ethyl ester group.
5-Fluoro-2-nitrobenzotrifluoride: Contains a fluorine atom and a nitro group, used in different applications.
Uniqueness: (5-Formyl-2-methoxyphenyl) 4-fluorobenzoate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications. The presence of both aldehyde and ester groups allows for diverse reactivity, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-19-13-7-2-10(9-17)8-14(13)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIXHGHDEVUSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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